molecular formula C19H22N2O5S B2982121 2,5-dimethoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide CAS No. 896308-63-7

2,5-dimethoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B2982121
CAS No.: 896308-63-7
M. Wt: 390.45
InChI Key: ITTDLQWFEZZQCU-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H22N2O5S and its molecular weight is 390.45. The purity is usually 95%.
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Scientific Research Applications

  • Catalytic Synthesis Applications : The use of related compounds in catalytic synthesis processes was demonstrated in a study by Khashi, Davoodnia, and Chamani (2014). They found that 4-(N,N-Dimethylamino)pyridine (DMAP), a compound similar in structure, was highly efficient in synthesizing new N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides under solvent-free conditions, offering a promising approach for chemical synthesis (Khashi, Davoodnia, & Chamani, 2014).

  • Photophysicochemical Properties for Photodynamic Therapy : The study of the photophysicochemical properties of zinc(II) phthalocyanine derivatives containing benzenesulfonamide units by Öncül, Öztürk, and Pişkin (2022) is significant. These compounds show potential as photosensitizers in photodynamic therapy, a treatment method for cancer, due to their favorable fluorescence and singlet oxygen production properties (Öncül, Öztürk, & Pişkin, 2022).

  • Carbonic Anhydrase Inhibition : Vaškevičienė et al. (2019) synthesized and tested compounds similar in structure as inhibitors of human carbonic anhydrase isoforms. They found that introducing dimethyl groups into the benzenesulfonamide ring decreased the binding affinity to almost all isoforms, but gained selectivity towards one specific isoform (Vaškevičienė et al., 2019).

  • Molecular and Supramolecular Structures : Jacobs, Chan, and O'Connor (2013) reported on the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide. These findings provide insights into the chemical properties and potential applications of such compounds in various chemical reactions (Jacobs, Chan, & O'Connor, 2013).

  • Antimycobacterial Activity : Ghorab et al. (2017) synthesized N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides and screened them for activity against Mycobacterium tuberculosis. This research highlights the potential of similar compounds in developing new antimycobacterial agents (Ghorab et al., 2017).

  • Anticancer Activity : A study by Żołnowska et al. (2018) on N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides revealed their potential as anticancer agents. They demonstrated significant activity against various human tumor cell lines, offering avenues for further exploration in cancer therapy (Żołnowska et al., 2018).

Properties

IUPAC Name

2,5-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-13-4-6-15(7-5-13)21-12-14(10-19(21)22)20-27(23,24)18-11-16(25-2)8-9-17(18)26-3/h4-9,11,14,20H,10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTDLQWFEZZQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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